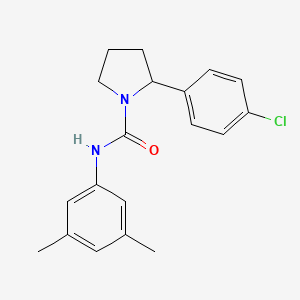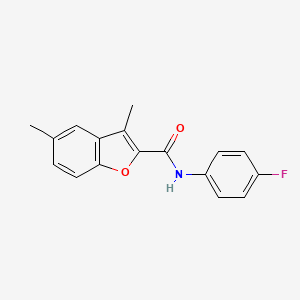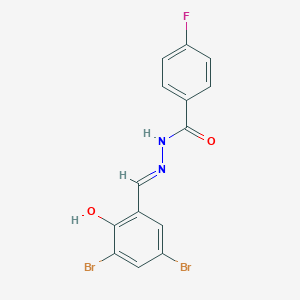![molecular formula C23H25N3O3S B6070557 N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHOXYPHENYL)THIOUREA](/img/structure/B6070557.png)
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHOXYPHENYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction. This step involves the reaction of the intermediate pyrrolidine compound with an allyl halide in the presence of a base.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with an isothiocyanate to form the thiourea moiety. This reaction is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, converting them to alcohols or other reduced forms.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Alcohols and reduced pyrrolidine derivatives.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathway Modulation: The compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-ALLYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA
- **N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-ETHYLPHENYL)THIOUREA
Uniqueness
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHOXYPHENYL)THIOUREA is unique due to the presence of both ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of enzyme inhibition and protein interactions, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-14-25(23(30)24-17-8-12-19(29-3)13-9-17)20-15-21(27)26(22(20)28)18-10-6-16(5-2)7-11-18/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYPXTUUNPZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6070481.png)

![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6070498.png)

![5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6070507.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6070513.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6070517.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6070545.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6070551.png)
![5-{[4-methyl-3-(propionylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B6070568.png)
![2-[(3,4-dichlorophenyl)amino]-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6070571.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-3-piperidinecarboxylate](/img/structure/B6070575.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

